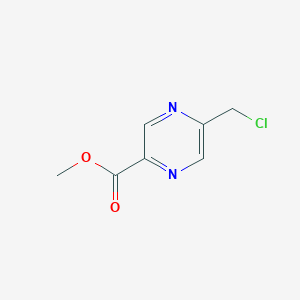

Methyl 5-(chloromethyl)pyrazine-2-carboxylate

描述

Structural Identification and Nomenclature

Methyl 5-(chloromethyl)pyrazine-2-carboxylate exhibits a well-defined molecular architecture characterized by the Chemical Abstracts Service registry number 1824324-58-4. The compound possesses the molecular formula C7H7ClN2O2 with a molecular weight of 186.6 grams per mole. The structural framework consists of a six-membered pyrazine ring, which is a diazine heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions of the ring system.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative nomenclature includes Methyl 5-(chloromethyl)-2-pyrazinecarboxylate and 2-Pyrazinecarboxylic acid, 5-(chloromethyl)-, methyl ester, reflecting different approaches to describing the same molecular structure. The compound's chemical identity is further characterized by its Simplified Molecular Input Line Entry System notation: COC(=O)C1=NC=C(N=C1)CCl, which provides a precise textual representation of its molecular connectivity.

The structural features of this compound can be systematically analyzed through its key functional groups and substituents:

| Structural Component | Position | Chemical Nature | Functional Significance |

|---|---|---|---|

| Pyrazine Core | Base ring | Six-membered diazine | Aromatic heterocyclic foundation |

| Carboxylate Ester | Position 2 | Methyl ester group | Electron-withdrawing substituent |

| Chloromethyl Group | Position 5 | Halogenated alkyl | Reactive electrophilic center |

| Nitrogen Atoms | Positions 1,4 | Heteroatoms | Ring aromaticity and basicity |

The International Chemical Identifier key for this compound is HUAGKUGEFPOCPM-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. This structural identification system ensures precise communication within the global chemical community and facilitates accurate retrieval of compound-specific information from chemical databases.

The three-dimensional molecular geometry of this compound reflects the planar nature of the pyrazine ring system, with the chloromethyl and ester substituents extending from this aromatic plane. The compound's molecular architecture demonstrates the characteristic features of substituted pyrazine derivatives, where the electron-deficient nature of the diazine ring influences the reactivity patterns of attached functional groups.

Historical Context in Heterocyclic Chemistry

The development of this compound occurs within the broader historical framework of heterocyclic chemistry, which began its systematic exploration in the 1800s alongside the advancement of organic chemistry as a scientific discipline. The foundational understanding of heterocyclic compounds emerged from early discoveries, with notable developments including the isolation of alloxan from uric acid by Brugnatelli in 1818, marking one of the first systematic studies of nitrogen-containing heterocycles.

Pyrazine chemistry specifically evolved from the broader investigation of diazine systems, where researchers recognized the unique properties imparted by the 1,4-dinitrogen arrangement within six-membered aromatic rings. The historical nomenclature of heterocyclic compounds initially relied on trivial naming systems based on source materials or characteristic properties. For instance, compounds were often named according to their isolation sources or distinctive chemical behaviors, such as pyrrole receiving its name from the Greek word for "fiery red" due to its characteristic color reaction with pine splint dipped in hydrochloric acid.

The systematic study of pyrazine derivatives gained momentum throughout the 19th and 20th centuries as synthetic methodologies advanced. The recognition that heterocyclic compounds constitute more than half of all known chemical substances, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles, underscores the historical significance of this chemical class. This prevalence drove extensive research into pyrazine chemistry, leading to the development of sophisticated synthetic approaches for creating substituted pyrazine derivatives like this compound.

The evolution of pyrazine derivative chemistry reflects broader trends in heterocyclic research, where scientists transitioned from natural product isolation to designed synthesis of compounds with specific structural features. The introduction of chloromethyl and ester functionalities into pyrazine systems represents sophisticated synthetic planning, combining the electron-deficient aromatic character of pyrazines with reactive functional groups capable of further chemical elaboration.

Historical patent literature demonstrates the increasing interest in pyrazine derivatives, with comprehensive reviews documenting significant patent activity from 2008 onwards. This patent landscape reveals the continued importance of pyrazine chemistry in pharmaceutical development, with researchers recognizing the versatility of the pyrazine scaffold for drug design and development applications.

Position in Pyrazine Derivative Taxonomy

This compound occupies a distinct position within the comprehensive taxonomy of pyrazine derivatives, representing a specific subcategory characterized by both halogenated alkyl and ester substituents. The broader pyrazine derivative family encompasses numerous structural variations, each contributing unique chemical and biological properties to this important class of heterocyclic compounds.

The taxonomic classification of pyrazine derivatives typically considers substitution patterns, functional group types, and structural complexity. Within this framework, this compound belongs to the category of disubstituted pyrazines, specifically those bearing both electron-withdrawing and electrophilic substituents. This dual functionality distinguishes it from simpler pyrazine derivatives such as 2-methylpyrazine or 2,3-dimethylpyrazine, which contain only alkyl substituents.

The European Food Safety Authority has evaluated numerous pyrazine derivatives for their safety and efficacy profiles, providing systematic categorization based on chemical structure and functional groups. This regulatory framework demonstrates the extensive diversity within pyrazine chemistry, with compounds ranging from simple alkylated derivatives to complex polyfunctional systems. This compound represents an intermediate complexity level within this spectrum, incorporating both reactive halogen functionality and ester carbonyl groups.

Recent comprehensive reviews of pyrazine derivative development highlight the versatility of the pyrazine scaffold in organic synthesis and drug development. The imidazo[1,2-a]pyrazine family, for example, demonstrates how pyrazine cores can be incorporated into fused ring systems, creating structurally diverse compounds with varied biological activities. While this compound maintains a simple monocyclic pyrazine structure, its functional group complement positions it as a valuable synthetic intermediate for accessing more complex pyrazine-containing molecules.

The taxonomic relationship between this compound and related compounds can be illustrated through systematic comparison:

| Compound Class | Structural Features | Representative Examples | Relationship to Target Compound |

|---|---|---|---|

| Simple Alkylpyrazines | Alkyl substituents only | 2-methylpyrazine, 2,3-dimethylpyrazine | Structural precursors |

| Halogenated Pyrazines | Halogen substituents | 2-chloropyrazine, 3-bromopyrazine | Shared halogen functionality |

| Pyrazine Carboxylates | Ester or acid groups | Methyl pyrazine-2-carboxylate | Shared ester functionality |

| Polyfunctional Pyrazines | Multiple functional groups | Target compound | Direct classification |

Natural product-pyrazine hybrids represent another significant taxonomic category within pyrazine chemistry, where researchers combine pyrazine cores with natural product scaffolds to create compounds with enhanced biological activities. While this compound is a synthetic compound rather than a natural product hybrid, its structural features make it a potential precursor for such hybrid synthesis approaches.

The compound's position within pyrazine derivative taxonomy also reflects its potential for chemical modification and functional group interconversion. The presence of the chloromethyl group provides opportunities for nucleophilic substitution reactions, while the ester functionality enables hydrolysis, reduction, or transesterification reactions. This synthetic versatility places this compound within the broader category of synthetic intermediates used for accessing diverse pyrazine-containing target molecules.

属性

IUPAC Name |

methyl 5-(chloromethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAGKUGEFPOCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824324-58-4 | |

| Record name | methyl 5-(chloromethyl)pyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chloromethylation of Methyl Pyrazine-2-carboxylate

- Starting Material: Methyl pyrazine-2-carboxylate

- Chloromethylating Agents: Commonly used reagents include chloromethyl methyl ether (a potent but hazardous reagent) or paraformaldehyde combined with hydrochloric acid or other acid catalysts.

- Catalysts: Lewis acids such as zinc chloride (ZnCl2) are typically employed to facilitate electrophilic substitution.

- Reaction Medium: Often carried out in anhydrous solvents like dichloromethane or chloroform under controlled temperature to avoid side reactions.

- Temperature: Usually maintained at mild to moderate temperatures (0–50 °C) to optimize yield and selectivity.

This reaction proceeds via electrophilic aromatic substitution where the chloromethyl cation or equivalent electrophile attacks the pyrazine ring at the 5-position, yielding the chloromethylated product.

Industrial Scale Considerations

- Continuous Flow Reactors: For industrial production, continuous flow chloromethylation reactors are used to enhance safety and control, given the toxicity and carcinogenicity of chloromethyl methyl ether.

- Purification: Post-reaction, purification involves solvent extraction, crystallization, and drying to achieve high purity (>99%).

- Environmental and Safety Measures: Due to the hazardous nature of chloromethylating agents, industrial processes incorporate strict containment, scrubbing of gaseous emissions, and solvent recovery systems.

Alternative Approaches and Related Preparations

While direct chloromethylation is the most straightforward method, related synthetic sequences involve:

- Preparation of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate followed by chlorination of the hydroxymethyl group using reagents like thionyl chloride or phosphorus pentachloride.

- Oxidation and subsequent functional group transformations on methyl pyrazine derivatives to install or modify substituents prior to chloromethylation.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Chloromethylation | Chloromethyl methyl ether or paraformaldehyde + ZnCl2 catalyst, mild temperature | Methyl 5-(chloromethyl)pyrazine-2-carboxylate |

| Nucleophilic Substitution | Sodium azide, potassium thiocyanate, sodium methoxide, etc., mild conditions | Substituted pyrazine derivatives (amines, thiols, ethers) |

| Oxidation | Potassium permanganate, chromium trioxide, acidic/basic medium | Pyrazine-2-carboxylic acid derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride, anhydrous conditions | Methyl-substituted pyrazine derivatives |

Detailed Research Findings and Data

Yield and Purity

- Reported yields for chloromethylation reactions vary but typically range from 60% to 85% depending on reaction conditions and purification methods.

- Purity of the final product is generally above 99% as confirmed by HPLC and melting point analysis (melting point approx. 164–172 °C).

Reaction Optimization

- Use of paraformaldehyde with zinc chloride is preferred over chloromethyl methyl ether due to safety concerns.

- Temperature control is critical; elevated temperatures can cause side reactions such as polymerization or over-chloromethylation.

- Solvent choice impacts reaction rate and selectivity; chlorinated solvents are common but require careful handling.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | Methyl pyrazine-2-carboxylate | Commercially available or synthesized |

| Chloromethylation | Paraformaldehyde + HCl + ZnCl2 catalyst | 0–50 °C, solvent: dichloromethane or chloroform |

| Workup | Aqueous quench, organic extraction | Removal of inorganic salts and catalyst residues |

| Purification | Crystallization, drying | Product purity > 99%, melting point 164–172 °C |

| Alternative Chlorination | Hydroxymethyl derivative + SOCl2 or PCl5 | For indirect chloromethylation |

化学反应分析

Types of Reactions

Methyl 5-(chloromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazine derivatives.

Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.

Oxidation: Pyrazine-2-carboxylic acid derivatives.

Reduction: Methyl-substituted pyrazine derivatives.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 5-(chloromethyl)pyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of more complex pyrazine derivatives and other heterocyclic compounds. Its chloromethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups, which is essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Reactivity and Transformations

The compound can undergo several chemical transformations:

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyrazine derivatives.

- Oxidation: It can be oxidized to yield pyrazine-2-carboxylic acid derivatives, expanding its utility in synthetic pathways.

- Reduction: The chloromethyl group can also be reduced to a methyl group, further modifying the compound's reactivity profile.

Biological Research

Antimicrobial and Anticancer Properties

Research into the biological activities of this compound has indicated potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines, positioning it as a candidate for novel therapeutic agents .

Pharmacophore in Drug Development

The compound is being explored as a pharmacophore in drug development due to its ability to interact with biological targets through covalent bonding. This interaction may lead to modifications in the structure and function of biological molecules, making it an important focus in medicinal chemistry.

Industrial Applications

Agrochemicals and Fine Chemicals

In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique reactivity allows for the synthesis of compounds that can enhance crop yields or serve as active ingredients in various medications .

Production Methods

The industrial synthesis of this compound often involves optimized chloromethylation processes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet quality standards required for commercial applications.

Case Studies

-

Synthesis of Antimicrobial Agents:

A study demonstrated the successful use of this compound as a precursor for synthesizing novel antimicrobial agents. The derivatives showed promising activity against resistant bacterial strains. -

Drug Development Research:

Ongoing research has highlighted the compound's role as a lead structure for developing anticancer drugs. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. -

Agrochemical Formulation:

The compound has been incorporated into formulations aimed at enhancing crop resistance to pests. Field trials have shown improved efficacy compared to traditional agrochemicals.

作用机制

The mechanism of action of methyl 5-(chloromethyl)pyrazine-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in the design of drugs and other bioactive compounds.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 5-(chloromethyl)pyrazine-2-carboxylate with structurally similar pyrazine derivatives:

Physicochemical Properties

- Thermal Stability : Esters like methyl 5-methylpyrazine-2-carboxylate exhibit higher thermal stability (mp = 62°C) than chloromethyl derivatives, which may decompose under harsh conditions .

Research Findings and Trends

- Synthetic Utility : this compound is a versatile building block for synthesizing ureidopyrazines (anti-TB agents) and oxadiazoles (anticancer agents) via microwave-assisted or ultrasonic techniques .

- Structural Insights : X-ray crystallography of methyl 5-methylpyrazine-2-carboxylate reveals planar pyrazine rings, aiding in the design of derivatives with optimized bioactivity .

生物活性

Methyl 5-(chloromethyl)pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_8H_8ClN_2O_2

- Melting Point : 89-90°C

- Boiling Point : Approximately 242.8°C

- Density : 1.372 g/cm³

- pKa : -4.54

The compound features a chloromethyl group that can participate in various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, which are crucial for its biological activity and potential therapeutic applications .

The biological activity of this compound is primarily attributed to the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications that can alter their structure and function. Such interactions may contribute to the compound's antimicrobial and anticancer effects by disrupting essential cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. The compound has been tested against bacteria and fungi, showing varying degrees of inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 25 µg/mL | |

| Staphylococcus aureus | 15 µg/mL | |

| Candida albicans | 20 µg/mL | |

| Mycobacterium tuberculosis | 1.56 µg/mL (high activity) |

The compound's efficacy against Mycobacterium tuberculosis is particularly noteworthy, with MIC values comparable to established antimycobacterial agents.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. The compound was evaluated for cytotoxicity using the HepG2 cell line, yielding the following results:

While the compound showed limited cytotoxicity at higher concentrations, its selectivity index indicates a favorable profile for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in PMC assessed various pyrazine derivatives' antimicrobial activities, highlighting this compound's effectiveness against both bacterial and fungal strains .

- Cytotoxicity Assessment : Research indicated that while some derivatives exhibited significant cytotoxic effects, this compound maintained a relatively high IC50 value in HepG2 cells, suggesting it may require further modification for enhanced efficacy .

- Synthesis and Hydrolysis : A green synthetic approach was developed for converting this compound into its carboxylic acid form using lithium hydroxide, demonstrating environmentally friendly methodologies in drug synthesis .

常见问题

Q. Critical Factors :

- Reagent Purity : Impurities in sulfonyl chlorides can lead to side reactions.

- Temperature Control : Excess heat during saponification may degrade acid intermediates.

- Yield Optimization : Reported yields for analogous pyrazine carboxylates range from 62% to 83%, depending on substituents and coupling agents .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Halogenation | Benzenesulfonyl chloride, TEA, DCM | 70–85% | |

| Saponification | KOH, MeOH/H₂O | >90% | |

| Amide Coupling | EDCI, HOBt, DCM | 62–83% |

How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Q. Advanced Analytical Techniques

- NMR Spectroscopy :

- ¹H NMR : The chloromethyl (-CH₂Cl) group typically resonates at δ 4.6–4.8 ppm as a singlet. Pyrazine protons appear as distinct doublets in the aromatic region (δ 8.5–9.5 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) of the ester group is observed at ~165–170 ppm, while the pyrazine carbons range from 140–155 ppm .

- Mass Spectrometry : HRESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₇H₇ClN₂O₂: 187.0273) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity (>98%) and detects hydrolyzed byproducts .

Data Contradictions :

Variations in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or residual moisture. Cross-validation with IR (C=O stretch at ~1720 cm⁻¹) is recommended .

What are the applications of this compound in designing metal-organic frameworks (MOFs)?

Advanced Research Application

The chloromethyl group serves as a reactive handle for post-synthetic modifications in MOFs:

Coordination Chemistry : Reacts with lanthanide nitrates (e.g., Eu(NO₃)₃·6H₂O) to form luminescent complexes. For example, europium(III) complexes exhibit red emission under UV light .

Linker Functionalization : The ester can be hydrolyzed to a carboxylate, enabling coordination to metal nodes (e.g., Zn, Cu) in 3D networks. Open-channel structures derived from pyrazine carboxylates show potential for gas storage .

Q. Methodological Considerations :

- Solvent Choice : Use anhydrous DMF or THF to prevent ester hydrolysis during MOF synthesis.

- Stoichiometry : A 1:2 metal-to-ligand ratio optimizes framework stability .

How do competing reaction pathways affect the synthesis of this compound derivatives?

Data Contradiction Analysis

Divergent outcomes arise from:

- Nucleophilic Substitution vs. Elimination : Excess base (e.g., KOH) during saponification may promote elimination of HCl, forming pyrazine alkenes instead of carboxylic acids .

- Coupling Agent Efficiency : EDCI/HOBt yields higher amide purity compared to DCC/DMAP, which may generate ureas as side products .

Q. Mitigation Strategies :

- Controlled pH : Maintain pH <10 during hydrolysis to minimize elimination.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side reactions .

What safety precautions are critical when handling this compound?

Q. Basic Safety Protocol

- Corrosivity : The chloromethyl group can release HCl upon hydrolysis. Use PPE (gloves, goggles) and work in a fume hood .

- Carcinogenicity : While not explicitly reported for this compound, structurally similar chloromethyl ethers are carcinogenic. Treat as a potential hazard .

Q. Waste Disposal :

- Neutralize acidic byproducts with NaHCO₃ before disposal.

- Store in amber vials at 2–8°C to prevent photodegradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。